molecular formula C17H15N3O2 B4655738 3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No. B4655738
M. Wt: 293.32 g/mol
InChI Key: SRCKQDMREXNFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a small molecule with promising potential for scientific research. This compound has been shown to have a unique mechanism of action and a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves the inhibition of specific protein-protein interactions. This compound binds to a specific site on the target protein, preventing it from interacting with other proteins. This disruption of protein-protein interactions can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide are diverse and depend on the specific target protein and the cellular context. This compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate the immune response. It has also been shown to have anti-inflammatory effects and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide in lab experiments is its specificity for a particular protein-protein interaction. This allows researchers to study the effects of disrupting this interaction in a controlled manner. However, one limitation is that the effects of this compound may be context-dependent and may not be generalizable to all cellular systems.

Future Directions

There are many potential future directions for the study of 3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the identification of new protein-protein interactions that can be targeted by this compound. Additionally, the therapeutic potential of this compound for the treatment of cancer and other diseases should be further explored. Finally, the use of this compound as a tool for the study of protein-protein interactions and as a molecular probe for the identification of new drug targets should be expanded.

Scientific Research Applications

3-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has been used in a variety of scientific research applications. It has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. It has also been used as a tool compound for the study of protein-protein interactions and as a molecular probe for the identification of new drug targets.

properties

IUPAC Name

3-methyl-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-11-4-3-5-13(8-11)16(21)19-14-10-18-15-9-12(2)6-7-20(15)17(14)22/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCKQDMREXNFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CN=C3C=C(C=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-{8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.